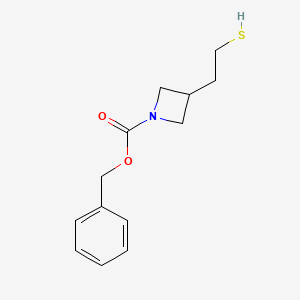
2-Amino-1,3-oxazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,3-oxazol-4-ol is a heterocyclic compound that features both nitrogen and oxygen atoms within its five-membered ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-oxazol-4-ol typically involves the cyclization of amino alcohols with nitriles, carboxylic acids, or aldehydes. One common method includes the reaction of 2-amino acetic acid with nicotinoyl chloride . Another approach involves the use of β-hydroxy amides, which are cyclized using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® .
Industrial Production Methods: Industrial production of this compound often employs flow synthesis techniques to ensure high yield and purity. The use of manganese dioxide as a heterogeneous reagent in flow processes has been shown to be effective for the oxidative aromatization of oxazolines to oxazoles .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1,3-oxazol-4-ol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen or oxygen atoms within the ring.
Acylation and Alkylation: The primary amine group can participate in acylation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Substitution: Various electrophiles in the presence of suitable catalysts.
Acylation/Alkylation: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of oxazoles.
Substitution: Formation of substituted oxazoles.
Acylation/Alkylation: Formation of N-acyl or N-alkyl derivatives.
Applications De Recherche Scientifique
2-Amino-1,3-oxazol-4-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-1,3-oxazol-4-ol involves its interaction with specific molecular targets and pathways. The compound’s primary amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the oxazole ring’s aromatic character contributes to its stability and reactivity in biological systems .
Comparaison Avec Des Composés Similaires
Thiazole: Contains sulfur instead of oxygen, exhibiting different chemical properties and reactivity.
Imidazole: Contains two nitrogen atoms, widely used in medicinal chemistry.
Uniqueness of 2-Amino-1,3-oxazol-4-ol: this compound is unique due to its specific substitution pattern and the presence of both an amino group and an oxazole ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
832133-89-8 |
|---|---|
Formule moléculaire |
C3H4N2O2 |
Poids moléculaire |
100.08 g/mol |
Nom IUPAC |
2-amino-1,3-oxazol-4-ol |
InChI |
InChI=1S/C3H4N2O2/c4-3-5-2(6)1-7-3/h1,6H,(H2,4,5) |
Clé InChI |
JVZHDEANCDIUFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(O1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)


![2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide](/img/structure/B13968375.png)

![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)

![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)


![Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-](/img/structure/B13968411.png)


